![molecular formula C10H11N3O B3126574 N,1-dimethyl-1H-indazole-3-carboxamide CAS No. 335030-25-6](/img/structure/B3126574.png)
N,1-dimethyl-1H-indazole-3-carboxamide
Overview
Description
“N,1-dimethyl-1H-indazole-3-carboxamide” is a compound with the CAS Number: 335030-25-6 . It has a molecular weight of 189.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for “N,1-dimethyl-1H-indazole-3-carboxamide” is 1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) .Chemical Reactions Analysis
The compound undergoes key biotransformations including hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination . It is rapidly eliminated via CYP2C19-, CYP3A4-, and CYP3A5-mediated metabolism .Physical And Chemical Properties Analysis
“N,1-dimethyl-1H-indazole-3-carboxamide” is a solid compound . It has a molecular weight of 189.22 .Scientific Research Applications
Detection of Metabolites in Biological Samples
“N,1-dimethyl-1H-indazole-3-carboxamide” is used in the detection of metabolites in human urine, blood, kidney, and liver samples . It has been detected in blood from patients with suspected drug intoxications, as well as in blood, kidney, and liver samples collected during postmortem investigations .
Drug of Abuse
This compound, also known as ADB-BUTINACA or ADB-BINACA, is currently a drug of abuse in Russia . It is reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 .
Synthetic Approaches
The compound is involved in various synthetic approaches, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
Antiproliferative Activities
New N-phenyl-1H-indazole-1-carboxamides, which include “N,1-dimethyl-1H-indazole-3-carboxamide”, have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines .
IDO1 Inhibitor
In a recent study, new 1,3-dimethyl-6-aminoindazole derivatives were designed and synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . These inhibitors have potential applications in reactivating anticancer immune responses .
Anticancer Activities
The compound has shown significant anticancer activities against various cancer cell lines, including hypopharyngeal cancer (FaDu), oral squamous cell carcinoma (YD-15), and breast cancer (MCF7) cells .
Future Directions
The medicinal properties of indazole compounds, including “N,1-dimethyl-1H-indazole-3-carboxamide”, are areas of ongoing research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
N,1-dimethyl-1H-indazole-3-carboxamide is reported to have a cannabinoid receptor potency and efficacy . The primary targets of this compound are the cannabinoid receptors , which play a crucial role in the central nervous system .
Mode of Action
The compound interacts with its targets, the cannabinoid receptors, resulting in changes that lead to its psychoactive effects
Biochemical Pathways
The compound affects the cannabinoid receptor pathways, leading to downstream effects that contribute to its psychoactive properties
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to undergo extensive metabolism, resulting in the formation of various metabolites . These metabolites include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions .
Result of Action
The molecular and cellular effects of N,1-dimethyl-1H-indazole-3-carboxamide’s action are primarily related to its interaction with cannabinoid receptors. This interaction leads to a variety of effects, including psychoactive effects . .
properties
IUPAC Name |
N,1-dimethylindazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESIOGIYNKDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-1H-indazole-3-carboxamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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